3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide
Description
3-Chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with chlorine at the 4-position and a 3-chlorobenzamide group at the 7-position. Its molecular formula is C₁₄H₈Cl₂N₂OS, with a molecular weight of 323.20 g/mol (calculated). Key physicochemical properties include a lipophilicity (logP) of ~3.7 (estimated based on analogs), a polar surface area of ~33 Ų, and moderate aqueous solubility (logSw ≈ -4.2) due to its aromatic and halogenated structure.
Properties
IUPAC Name |
3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-3-1-2-8(6-9)14(19)18-11-5-4-10(16)12-13(11)20-7-17-12/h1-7H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGFEVNJVDTVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide typically involves the reaction of 4-chloro-1,3-benzothiazol-7-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can participate in redox reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro groups.
Oxidation: Oxidized forms of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-(4-Chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide
- Molecular Formula : C₁₄H₈ClFN₂OS
- Molecular Weight : 306.74 g/mol
- Key Differences : Replaces the 3-chloro substituent on the benzamide with a 4-fluoro group.
- Physicochemical Impact :
N-(Benzothiazol-2-yl)-3-chlorobenzamide
- Molecular Formula : C₁₄H₁₀ClN₃OS
- Key Differences : Benzothiazole substitution at the 2-position instead of 4- and 7-positions.
- Structural Impact: Altered planarity due to non-adjacent substituents, reducing π–π stacking efficiency. Retains trans-amide conformation but shows weaker intermolecular hydrogen bonds (N–H⋯N vs. N–H⋯O in the target compound).
Metal Complex Derivatives
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II)
- Molecular Formula : C₂₄H₂₈Cl₂N₄NiO₂S₂
- Key Differences : Incorporates a nickel(II) center coordinated via sulfur and oxygen atoms.
- Coordination Geometry : Distorted square planar, contrasting with the purely organic target compound.
- Applications : Demonstrates the versatility of chlorobenzamide scaffolds in forming stable metal complexes for catalytic or materials science applications.
Physicochemical and Structural Properties
Biological Activity
3-chloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by the presence of chloro groups and a benzothiazole ring, has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 305.18 g/mol. The compound's structure is significant for its biological interactions, particularly due to the electron-withdrawing effects of the chlorine atoms and the heterocyclic benzothiazole moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially modulating cellular processes.
- Receptor Binding : It may bind to receptors that regulate signaling pathways, influencing cellular responses.
Research indicates that compounds with similar structures have shown anti-inflammatory and antimicrobial properties, suggesting potential applications in drug development targeting these areas .
Antimicrobial Properties
Studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antimicrobial potency .
Anti-inflammatory Effects
Research indicates that benzothiazole derivatives can exhibit anti-inflammatory activity. This is often assessed through their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The mechanism likely involves modulation of signaling pathways associated with inflammation .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented in various studies. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through multiple mechanisms, including cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
